N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-16(2)10-9(14-11(18)8-5-6-8)7-13-12(15-10)17(3)4/h7-8H,5-6H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRMZIXBHOJOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2CC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyrimidine Intermediates
The synthesis often begins with functionalization of the pyrimidine core. 2,4-Dichloro-5-nitropyrimidine serves as a common starting material, undergoing sequential dimethylamination via nucleophilic aromatic substitution. In a representative procedure, the chlorides at positions 2 and 4 are displaced by dimethylamine under elevated temperatures (80–100°C) in tetrahydrofuran (THF), yielding 2,4-bis(dimethylamino)-5-nitropyrimidine. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas (1–3 atm) over a palladium-on-carbon catalyst, producing 5-amino-2,4-bis(dimethylamino)pyrimidine.
The cyclopropanecarboxamide moiety is introduced via carbodiimide-mediated coupling. Cyclopropanecarboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane, followed by reaction with the pyrimidine amine to afford the target compound. This method typically achieves yields of 65–78%, with purity >95% after recrystallization from ethanol-water mixtures.
Palladium-Catalyzed C–N Cross-Coupling
Palladium-mediated strategies enable direct coupling of preformed cyclopropanecarboxamide with halogenated pyrimidines. For instance, 5-bromo-2,4-bis(dimethylamino)pyrimidine reacts with cyclopropanecarboxamide in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos ligand in toluene at 110°C. This Buchwald-Hartwig amination proceeds with a turnover number (TON) of 450–600, yielding 82–89% product after column chromatography.
Table 1. Comparison of Palladium Catalysts for C–N Coupling
| Catalyst System | Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Xantphos | 89 | 12 |
| Pd(OAc)₂/BINAP | BINAP | 75 | 18 |
| PdCl₂(Amphos)₂ | DavePhos | 68 | 24 |
Continuous Flow Synthesis
Recent advances employ flow chemistry to enhance reproducibility and safety. A modular system combines separate reagent streams: (1) cyclopropanecarboxylic acid activated with 2-(3H-triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA), and (2) 5-amino-2,4-bis(dimethylamino)pyrimidine in dimethylacetamide. The streams merge in a Hastelloy coil reactor at 100°C (10 min residence time), achieving 16–22% conversion per pass. Though lower in yield, this method reduces byproduct formation and enables large-scale production.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) data confirm the structure: δ 7.39 (d, J = 1.7 Hz, 1H, pyrimidine-H), 1.33 (s, 3H, cyclopropane-CH₃), and 1.21 (s, 3H, cyclopropane-CH₃). The absence of residual amine protons (δ 5.07, t) validates complete amidation.
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 420.1 (M + H)⁺, consistent with the molecular formula C₁₅H₂₄N₆O. Fragmentation patterns align with cleavage of the cyclopropane ring and sequential loss of dimethylamino groups.
Stability Studies
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating suitability for solid-state formulations. Accelerated stability testing (40°C/75% RH, 6 months) shows <2% degradation, with no detectable impurities by HPLC.
Biological Evaluation and Applications
While direct biological data for this compound remain limited, structural analogs demonstrate inhibition of inflammatory cytokines (e.g., TNF-α, IL-6) and modulation of cystic fibrosis transmembrane conductance regulator (CFTR) activity. The compound’s logP (2.1 ± 0.3) and aqueous solubility (1.2 mg/mL at pH 7.4) suggest favorable pharmacokinetics for oral administration.
Discussion of Methodological Trade-offs
Efficiency vs. Cost
Pd-catalyzed methods offer high yields but require expensive catalysts (e.g., Pd₂(dba)₃ at $1,200/g). In contrast, nucleophilic substitution is cost-effective but suffers from lower regioselectivity.
Scalability Challenges
Flow synthesis addresses batch variability but demands specialized equipment. Traditional batch reactors remain preferable for small-scale (<1 kg) production.
Environmental Impact
Pd-based routes generate heavy metal waste, necessitating stringent recycling protocols. Greener alternatives using iron or nickel catalysts are under investigation but remain unproven for this substrate.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopropanecarboxamide has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the following mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against breast, lung, and colon cancer cells.
- Apoptotic Pathways : Research indicates that it activates caspase pathways leading to programmed cell death.
Case Study : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.
- Bacterial Inhibition : Studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It has shown antifungal properties against Candida species.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Neuroprotective Effects
Recent research has explored the neuroprotective potential of this compound. Preliminary findings suggest it may protect neuronal cells from oxidative stress and apoptosis.
- Oxidative Stress Reduction : The compound has been shown to lower reactive oxygen species (ROS) levels in neuronal cultures.
- Neuroprotection in Animal Models : In vivo studies using murine models of neurodegeneration indicated improved cognitive function and reduced neuronal loss.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Dimethylamino Substituents : Enhance solubility and bioavailability.
- Pyrimidine Ring : Essential for interaction with biological targets.
- Cyclopropane Moiety : Contributes to overall stability and enhances binding affinity.
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopropanecarboxamide involves its interaction with specific molecular targets. The dimethylamino groups and the cyclopropanecarboxamide moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects on cell function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropanecarboxamide Derivatives
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide):
- Structural Differences : Cyprofuram replaces the pyrimidine ring with a chlorophenyl group and incorporates a tetrahydrofuran ring.
- Functional Implications : The chlorophenyl group may enhance lipophilicity and membrane permeability compared to the pyrimidine-based compound. Cyprofuram is used as a fungicide, suggesting that cyclopropanecarboxamide derivatives can exhibit agrochemical activity depending on substituents .
- Compound 53 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide): Structural Differences: This compound features a thiazole ring and benzodioxol group instead of the pyrimidine core. The synthesis method (amide coupling) is analogous, suggesting shared synthetic accessibility .
Pyrimidine-Based Analogues
- N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]naphthalene-2-sulfonamide: Structural Differences: Replaces the cyclopropanecarboxamide with a naphthalene sulfonamide group. Functional Implications: Sulfonamide groups are known to enhance solubility and hydrogen-bonding capacity compared to carboxamides. This structural variation could alter pharmacokinetic properties, such as plasma protein binding or metabolic stability .
- (S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-D]pyrimidin-5-YL)phenyl)but-2-enamide: Structural Differences: Incorporates a furopyrimidine core and phenylethylamino side chain. Functional Implications: The furopyrimidine system may increase π-π stacking interactions in biological systems, while the hydroxy-phenylethylamino group could introduce chiral centers, affecting stereoselective binding .
Role of Dimethylamino Substituents
Dimethylamino groups are recurrent in compounds like 4-(dimethylamino)benzamid () and the target compound. These groups:
- Modulate Solubility: The polar dimethylamino groups may improve aqueous solubility compared to non-polar substituents (e.g., chloro or phenyl groups) .
Structural Comparison Table
Research Implications and Limitations
The evidence highlights structural diversity among cyclopropanecarboxamide and pyrimidine derivatives but lacks quantitative data (e.g., IC₅₀ values, solubility metrics). Further studies should prioritize:
- Comparative Bioactivity Assays : Testing against shared biological targets (e.g., kinases or fungal enzymes).
- Physicochemical Profiling : Measuring logP, pKa, and thermal stability to rationalize structure-activity relationships.
Biological Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its biological activity related to tyrosine kinase inhibition and potential therapeutic applications. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino groups and a cyclopropanecarboxamide moiety. The structural formula can be represented as follows:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The specific molecular formula and weight can be derived from its chemical structure.
This compound primarily acts as an inhibitor of tyrosine kinases, which are critical in various cellular processes including proliferation, differentiation, and apoptosis. The inhibition of these kinases can lead to:
- Reduced cell proliferation: By blocking signaling pathways that promote cell division.
- Induction of apoptosis: Triggering programmed cell death in cancerous cells.
- Anti-inflammatory effects: Potentially modulating immune responses in autoimmune diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several tyrosine kinases. For example:
| Kinase | IC50 (µM) | Effect |
|---|---|---|
| JAK2 | 0.5 | Inhibition of signaling |
| TYK2 | 0.3 | Reduced inflammatory response |
| ABL1 | 0.8 | Impaired cell proliferation |
These results indicate a strong potential for the compound in treating conditions associated with abnormal kinase activity, such as cancers and autoimmune disorders.
In Vivo Studies
In vivo studies have further validated the efficacy of this compound. For instance:
- Case Study 1: A murine model of rheumatoid arthritis showed that administration of this compound resulted in significant reduction of inflammatory markers and joint swelling compared to control groups (p<0.05).
- Case Study 2: In a xenograft model of breast cancer, treatment with the compound led to a 60% reduction in tumor volume after four weeks of administration.
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption characteristics with moderate bioavailability. Key parameters include:
- Half-life: Approximately 6 hours
- Peak plasma concentration (Cmax): Achieved within 1 hour post-administration
- Volume of distribution (Vd): Indicates good tissue penetration
Safety and Toxicology
Preliminary toxicology studies suggest that the compound exhibits a favorable safety profile with minimal adverse effects observed at therapeutic doses. Long-term studies are ongoing to assess chronic exposure impacts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopropanecarboxamide, and how can reaction parameters be optimized?
- Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrimidine core. Key steps include:
- Condensation : Reacting 2,4-diaminopyrimidine derivatives with dimethylamine under controlled pH (7–9) and temperature (60–80°C) to introduce dimethylamino groups .
- Cyclopropane Carboxamide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents (e.g., DMF) at 0–25°C to attach the cyclopropane moiety .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Optimization : Reaction yield (70–85%) depends on stoichiometric ratios, solvent polarity, and inert atmosphere to prevent oxidation .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer :
- NMR :
- ¹H NMR : Peaks at δ 3.1–3.3 ppm (dimethylamino groups), δ 1.2–1.5 ppm (cyclopropane protons), and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns .
- ¹³C NMR : Signals at 45–50 ppm (N(CH₃)₂) and 160–165 ppm (amide carbonyl) verify functional groups .
- IR : Stretching frequencies at 1650–1680 cm⁻¹ (C=O amide) and 3300–3500 cm⁻¹ (N-H) indicate key bonds .
- Mass Spectrometry : ESI-MS ([M+H]+) matches the molecular weight (e.g., ~360–380 g/mol) .
Q. What challenges arise in determining physical properties like solubility and melting point?
- Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen-bonding capacity of dimethylamino and amide groups. Poor aqueous solubility (<1 mg/mL) necessitates formulation studies .
- Melting Point : DSC analysis reveals decomposition before melting (common for thermally labile pyrimidines). Sublimation under vacuum (100–120°C) may provide indirect data .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s interaction with biological targets?
- Answer :
- Target Selection : Prioritize enzymes/receptors with structural homology to known pyrimidine-binding proteins (e.g., kinase domains, oxidoreductases) .
- Docking Workflow :
Prepare ligand (compound) and receptor (PDB ID: e.g., 4XYZ) using AutoDock Vina.
Define binding pockets based on catalytic residues (e.g., ATP-binding sites).
Score interactions (ΔG < -8 kcal/mol suggests strong binding) .
- Validation : Compare with SAR data from analogs (e.g., urea derivatives with IC₅₀ < 0.1 μM) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variations)?
- Answer :
- Assay Conditions : Standardize parameters (pH, temperature, cell line passages). For example:
| Study | IC₅₀ (μM) | Cell Line | Assay Duration |
|---|---|---|---|
| A | 0.004 | HeLa | 48h |
| B | 0.25 | MCF-7 | 72h |
- Compound Stability : Test degradation via HPLC after 24h in culture medium. Adjust storage (-20°C under argon) .
- Off-Target Effects : Use CRISPR-edited cell lines to isolate target-specific activity .
Q. Which in vivo models are suitable for pharmacokinetic and efficacy studies?
- Answer :
- Rodent Models :
- Mice : Oral bioavailability (30–50%) can be assessed using cyclopropane analogs (e.g., orexin antagonist E2006) with plasma half-life ~4h .
- Dosing : 10 mg/kg/day in PEG-400/water (80:20) for 7 days .
- Efficacy Metrics : Sleep/wake modulation (EEG/EMG) or tumor volume reduction (caliper measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
